

The Discovery and Scientific History of Sodium Selenate: A Technical Guide

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Compound of Interest

Compound Name: Sodium selenate

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Introduction

Sodium selenate (Na_2SeO_4), an inorganic salt of selenic acid, has a rich and multifaceted history in science. From its origins in the early 19th century, shortly after the discovery of its constituent element selenium, its journey has traversed diverse scientific disciplines. Initially investigated for its chemical properties and toxicological effects, it has since found applications in agriculture as a soil and foliar additive to address selenium deficiencies, and more recently, has emerged as a compound of interest in the therapeutic landscape, particularly in the context of neurodegenerative diseases. This technical guide provides an in-depth exploration of the discovery, historical development, and scientific applications of **sodium selenate**, with a focus on key experimental methodologies and quantitative data.

Discovery and Early History

The story of **sodium selenate** begins with the discovery of selenium itself. In 1817, the Swedish chemist Jöns Jacob Berzelius, while investigating a red precipitate in the lead chambers of a sulfuric acid plant, identified a new element.^{[1][2]} Initially mistaking it for tellurium due to a similar horseradish-like odor when burned, Berzelius later confirmed it as a new element, naming it selenium from the Greek word "selene," meaning moon.^[2]

Following the discovery of selenium, Berzelius extensively studied its chemical properties and prepared numerous selenium compounds.^[3] While a definitive first synthesis of **sodium**

selenate by Berzelius is not extensively documented in readily available historical records, it is widely stated that the salt was prepared shortly after the discovery of the element in 1817.[1] The synthesis of the related selenic acid was achieved by Eilhard Mitscherlich in 1827. Early production methods of **sodium selenate** involved the oxidation of sodium selenite or selenium dioxide.[4]

Physicochemical Properties

Sodium selenate is a colorless, crystalline solid. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	Na_2SeO_4	[1]
Molar Mass	188.94 g/mol	[1]
Appearance	White crystalline solid	[1]
Density	3.098 g/cm ³	[1]
Melting Point	Decomposes	[5]
Solubility in Water	85 g/100 mL (20 °C)	[6]
Solubility	Insoluble in ethanol	[6]

Early Applications and Toxicological Studies

One of the earliest industrial applications of **sodium selenate** was in the glass industry, where it was used to decolorize glass by counteracting the green tint caused by iron impurities.[1]

The biological effects of selenium compounds, including **sodium selenate**, became a subject of intense investigation in the early 20th century, primarily due to observations of toxicity in livestock in certain regions of the United States. This led to pioneering toxicological studies.

Quantitative Data from Early Toxicity Studies

While detailed protocols from the earliest studies are not always available, a 1994 study by the National Toxicology Program provides comprehensive quantitative data on the subchronic

toxicity of **sodium selenate** in drinking water for F344/N rats and B6C3F1 mice over 13 weeks.

Table 1: 13-Week Toxicity Study of **Sodium Selenate** in Drinking Water in Rats

Concentration (ppm)	Estimated Daily Intake (mg Se/kg body weight)	Key Observations
0	0	Control group
3.75	0.1 (males), 0.1 (females)	No significant effects
7.5	0.2 (males), 0.2 (females)	No significant effects
15	0.4 (males), 0.4 (females)	Decreased water consumption
30	0.6 (males), 0.8 (females)	Decreased final mean body weight (13% lower than controls)
60	1.1 (males)	All animals died

Table 2: 13-Week Toxicity Study of **Sodium Selenate** in Drinking Water in Mice

Concentration (ppm)	Estimated Daily Intake (mg Se/kg body weight)	Key Observations
0	0	Control group
3.75	0.3	No significant effects
7.5	0.5	No significant effects
15	0.8	Decreased water consumption
30	1.5	Decreased final mean body weight (13-29% lower than controls)
60	2.6	Decreased final mean body weight (13-29% lower than controls)

Experimental Protocol: 13-Week Toxicity Study (1994)

Objective: To characterize the toxic effects of **sodium selenate** administered in drinking water to rats and mice for 13 weeks.

Methodology:

- Test Animals: Male and female F344/N rats and B6C3F1 mice.
- Groups: Groups of 10 male and 10 female rats and mice were used for each concentration level.
- Administration: **Sodium selenate** was administered in the drinking water at concentrations of 0, 3.75, 7.5, 15, 30, or 60 ppm.
- Duration: 13 weeks.
- Parameters Evaluated:
 - Clinical observations
 - Body weight and water consumption
 - Hematology and clinical chemistry
 - Urinalysis (rats only)
 - Histopathology of major organs and tissues
 - Reproductive system effects (estrous cycle length)

Agricultural Applications

The recognition of selenium as an essential micronutrient for animal health led to the use of **sodium selenate** in agriculture to biofortify crops in selenium-deficient regions.

Experimental Protocol: Foliar Application of Sodium Selenate on Pea Plants

Objective: To investigate the effect of foliar-applied **sodium selenate** on the selenium concentration in pea seeds.

Methodology:

- Experimental Design: A pot experiment with two pea varieties.
- Treatments:
 - Control (no selenium application)
 - 50 g of Se/ha as **sodium selenate** (Se1)
 - 100 g of Se/ha as **sodium selenate** (Se2)
- Application:
 - **Sodium selenate** was dissolved in water to create solutions containing 0.1 g/L (for Se1) and 0.2 g/L (for Se2) of selenium.
 - The solutions were applied as a foliar spray at the flowering stage of the plants using a manual trigger spray bottle during a non-rainy period.^[7]
- Analysis: Selenium concentration in the pea seeds was determined after harvesting.

Experimental Protocol: Soil Application of Sodium Selenate for Maize

Objective: To determine the effect of soil-applied **sodium selenate** on the selenium content of maize plants.

Methodology:

- Experimental Design: A field study with a split-plot factorial design.
- Treatments:
 - Control (0 g Se/ha)

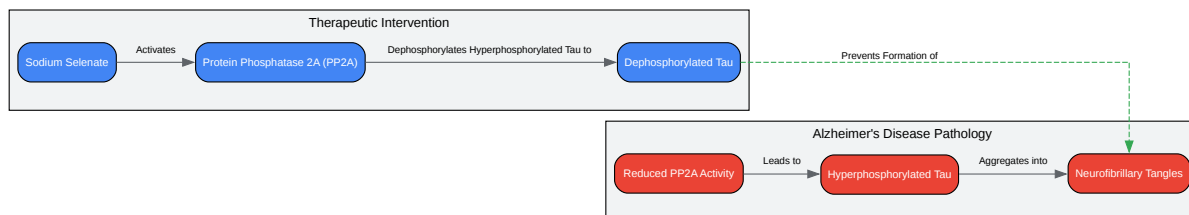
- 10 g Se/ha as **sodium selenate**
- 20 g Se/ha as **sodium selenate**
- Application:
 - An aqueous solution of **sodium selenate** was sprayed onto the soil surface using a manual sprayer.
 - The solution was then incorporated into the top 10-15 cm of soil with a harrow before sowing the maize.[8]
- Analysis: Selenium content in maize plants was measured at harvest.

Therapeutic Potential in Neurodegenerative Disease

In recent years, **sodium selenate** has gained significant attention for its potential as a therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease. Research has focused on its ability to reduce the hyperphosphorylation of the tau protein, a hallmark of the disease.

Signaling Pathway: Sodium Selenate in Alzheimer's Disease

Sodium selenate acts as a specific agonist for the enzyme Protein Phosphatase 2A (PP2A). PP2A is a major phosphatase in the brain responsible for dephosphorylating tau protein. In Alzheimer's disease, PP2A activity is reduced, leading to the accumulation of hyperphosphorylated tau, which forms neurofibrillary tangles. By activating PP2A, **sodium selenate** promotes the dephosphorylation of tau, thereby potentially mitigating the pathology of the disease.



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Sodium Selenate's Mechanism of Action in Alzheimer's Disease.

Experimental Protocol: Open-Label Extension Study in Mild-Moderate Alzheimer's Disease

Objective: To assess the long-term safety and tolerability of **sodium selenate** in patients with mild-moderate Alzheimer's disease.

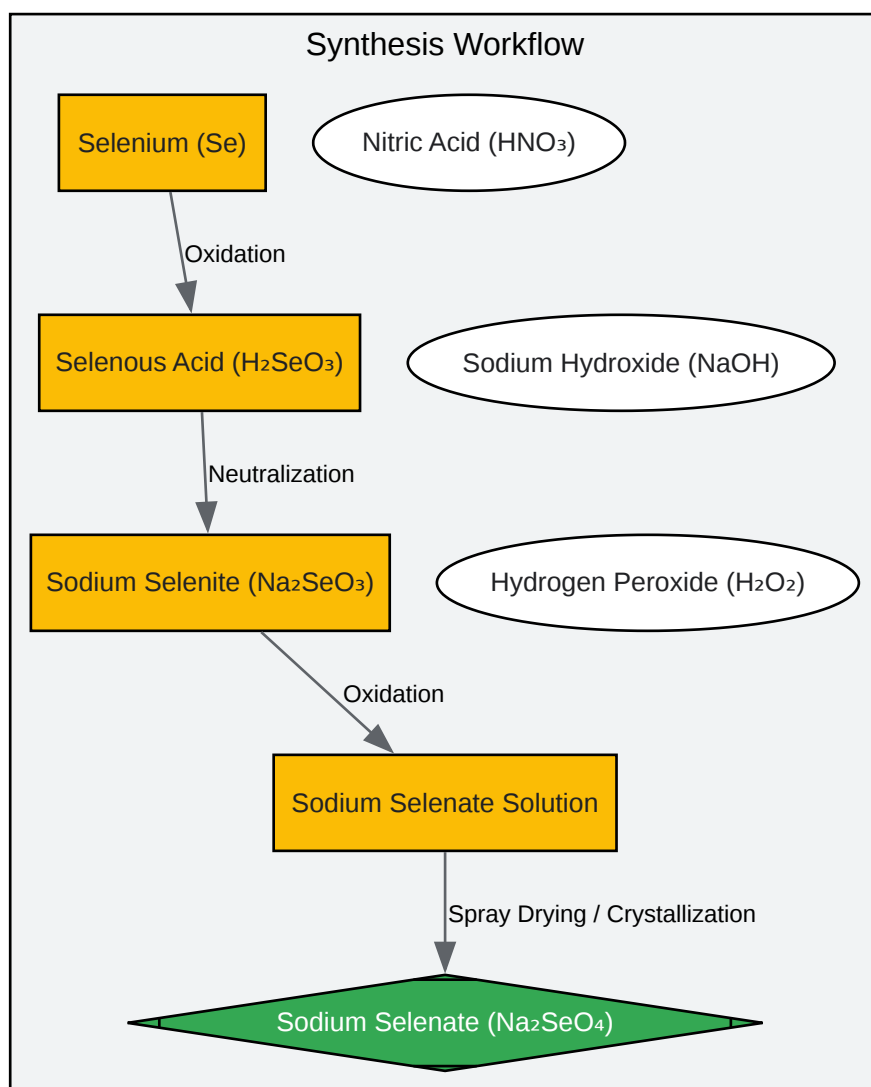
Methodology:

- Study Design: An open-label extension study following a 24-week randomized controlled trial.
- Participants: Patients with a diagnosis of mild-moderate Alzheimer's disease who had completed the preceding randomized controlled trial.
- Intervention: Oral administration of **sodium selenate** at a dose of 10 mg three times a day.
- Duration: Treatment duration ranged from 6 to 23 months.
- Primary Outcome: Safety and tolerability, monitored through regular assessments of adverse events.

- Secondary Outcomes: Cognitive measures to assess disease progression.

Synthesis of Sodium Selenate: An Experimental Workflow

A common laboratory and industrial method for the synthesis of **sodium selenate** involves a three-step process starting from elemental selenium.



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Workflow for the Synthesis of **Sodium Selenate**.

Detailed Steps:

- Oxidation of Selenium: Elemental selenium is oxidized using a strong oxidizing agent, typically nitric acid, to produce selenous acid.
- Neutralization: The resulting selenous acid is neutralized with a sodium base, such as sodium hydroxide, to form sodium selenite.
- Oxidation of Sodium Selenite: The sodium selenite is then oxidized in a basic medium using an oxidizing agent like hydrogen peroxide to yield **sodium selenate**.^[1]
- Isolation: The final product, **sodium selenate**, is typically isolated from the solution by spray-drying or crystallization.

Conclusion

From its discovery in the early days of modern chemistry to its current investigation as a potential therapeutic agent, **sodium selenate** has had a remarkable scientific journey. Its history is intertwined with advancements in analytical chemistry, toxicology, agriculture, and neuroscience. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive overview for researchers and professionals in the field, highlighting the compound's enduring relevance and the continued potential for new discoveries. The ongoing research into its therapeutic applications, particularly in Alzheimer's disease, underscores the importance of understanding the fundamental science and history of this intriguing inorganic compound.

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